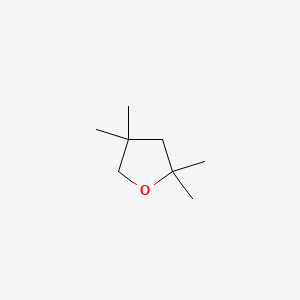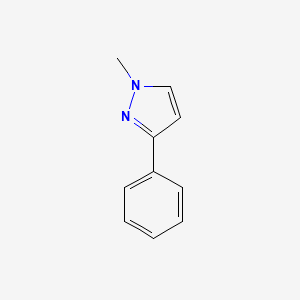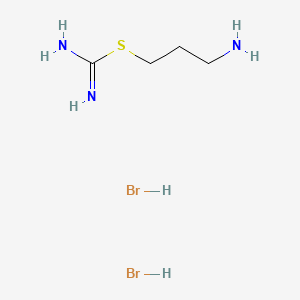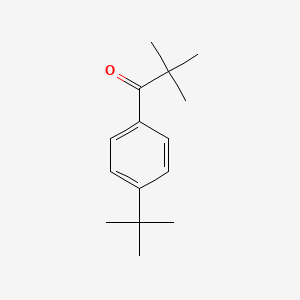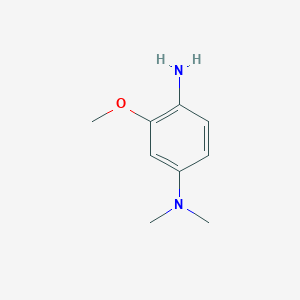
Benzoin-acetat
Übersicht
Beschreibung
Benzoin acetate is an organic compound derived from benzoin, a naturally occurring substance found in the resin of certain trees. It is an ester formed by the reaction of benzoin with acetic acid or acetic anhydride. Benzoin acetate is known for its pleasant aroma and is used in various applications, including perfumery and flavoring.
Wissenschaftliche Forschungsanwendungen
Benzoin acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other aromatic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, although it is not widely used as a drug.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma. It is also used in the production of certain polymers and resins.
Wirkmechanismus
Target of Action
Benzoin acetate, similar to its related compound benzocaine, acts by preventing transmission of impulses along nerve fibers and at nerve endings . It is commonly used for local anesthesia in many over-the-counter products .
Mode of Action
The mode of action of benzoin acetate involves the formation of a carbon-carbon bond via a condensation reaction of benzaldehyde . This reaction is catalyzed by cyanide ion or thiamine . The benzoin condensation involves the reaction of two molecules of benzaldehyde (or another non-enolizable aldehyde). As in this case, the carbonyl group has a partial positive charge needed to invert the polarity in one of these .
Biochemical Pathways
The biochemical pathway of benzoin acetate involves the conversion of benzaldehyde to benzoin using the vitamin, thiamin, as a catalyst . In the second step, the benzoin is oxidized to benzil through the use of an oxidizing agent . The third step is a condensation reaction of benzil with dibenzyl ketone (1,3-diphenyl-2-propanone) to produce tetraphenylcyclopentadienone .
Pharmacokinetics
It is known that the benzoin condensation starting from benzaldehyde and the subsequent benzoin amidation to benzamide can be efficiently carried out under very mild conditions in an electrolysis cell . This suggests that the compound may have unique ADME properties that impact its bioavailability.
Result of Action
The result of the action of benzoin acetate is the formation of a carbon-carbon bond via a condensation reaction of benzaldehyde . This reaction, which requires a catalyst, is often performed with cyanide ion . We will use thiamine as a catalyst . It is heat-sensitive and may decompose if heated too vigorously . Instead of running this reaction at elevated temperatures for a few hours, we will allow the reaction to proceed closer to room temperature for 24 hours or more .
Action Environment
The action environment of benzoin acetate can influence its action, efficacy, and stability. For instance, the benzoin condensation starting from benzaldehyde and the subsequent benzoin amidation to benzamide can be efficiently carried out under very mild conditions in an electrolysis cell . This suggests that the compound may be sensitive to environmental factors such as temperature and pH.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzoin acetate can be synthesized through the acetylation of benzoin. This process involves the reaction of benzoin with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, with the temperature maintained around room temperature to 50°C. The reaction can be represented as follows:
Benzoin+Acetic Anhydride→Benzoin Acetate+Acetic Acid
Industrial Production Methods: In an industrial setting, the production of benzoin acetate involves similar acetylation reactions but on a larger scale. The process may include additional steps for purification, such as distillation or recrystallization, to ensure the final product’s purity and quality.
Types of Reactions:
Oxidation: Benzoin acetate can undergo oxidation reactions to form benzil acetate. Common oxidizing agents used include nitric acid and potassium permanganate.
Reduction: Reduction of benzoin acetate can yield benzoin or other reduced forms, depending on the reducing agent used. Sodium borohydride is a common reducing agent for such reactions.
Substitution: Benzoin acetate can participate in substitution reactions where the acetate group is replaced by other functional groups. This can be achieved using various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products:
Oxidation: Benzil acetate.
Reduction: Benzoin, dihydrobenzoin.
Substitution: Various substituted benzoin derivatives.
Vergleich Mit ähnlichen Verbindungen
Benzoin: The parent compound from which benzoin acetate is derived. It has similar chemical properties but lacks the acetate group.
Benzil: An oxidized form of benzoin, often used in organic synthesis.
Benzoin Benzoate: Another ester derivative of benzoin, used in similar applications as benzoin acetate.
Uniqueness: Benzoin acetate is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. This makes it particularly valuable in the fragrance and flavor industry, where its aroma and stability are highly prized.
Eigenschaften
IUPAC Name |
(2-oxo-1,2-diphenylethyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-12(17)19-16(14-10-6-3-7-11-14)15(18)13-8-4-2-5-9-13/h2-11,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWAIZJYJNLOPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7024580 | |
| Record name | Benzoin acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7024580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
574-06-1 | |
| Record name | 2-(Acetyloxy)-1,2-diphenylethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=574-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoin acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoin acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8088 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 2-(acetyloxy)-1,2-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoin acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7024580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZOIN ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KD59RC90V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical synthetic routes for preparing benzoin acetate?
A1: Benzoin acetate is commonly synthesized via two main routes:
- Benzoin Condensation followed by Alcoholysis: This method involves the initial synthesis of benzoin from benzaldehyde using a catalyst like Vitamin B1 []. Subsequently, benzoin undergoes an alcoholysis reaction with acetic anhydride, often employing anhydrous potassium carbonate as an alkaline catalyst []. The yield of benzoin acetate can be optimized by adjusting reaction parameters such as time, temperature, and the molar ratio of potassium carbonate, benzoin, and acetic anhydride [].
Q2: How is the structure of benzoin acetate confirmed?
A2: The structure of synthesized benzoin acetate can be characterized using spectroscopic techniques:
- Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups present in the molecule based on their characteristic absorption bands [].
- Proton Nuclear Magnetic Resonance (1H NMR): 1H NMR provides detailed information about the hydrogen atoms' environment in the molecule, allowing for structural elucidation and confirmation [].
Q3: What are the applications of benzoin acetate in organic synthesis?
A3: Benzoin acetate is primarily recognized as a valuable synthetic intermediate, particularly in the preparation of pharmaceuticals and other fine chemicals. One notable application is its use as a starting material in the synthesis of diphenyl acetylene [].
Q4: How is benzoin acetate utilized in studying stereoselectivity?
A4: Benzoin acetate serves as a valuable tool in exploring chemo- and diastereoselectivity in organic reactions []. For instance, the sodium borohydride (NaBH4) reduction of benzoin acetate provides insights into these selectivity aspects []. Unlike benzoin with a single reducible ketone, benzoin acetate possesses two reducible functional groups []. Additionally, the acetoxy group in benzoin acetate offers increased steric bulk compared to the hydroxyl group in benzoin, influencing the stereochemical outcome of reactions [].
Q5: Can benzoin acetate be used to produce enantiomerically pure benzoin?
A5: Yes, enantiopure benzoin can be obtained from racemic benzoin acetate through a combination of enzymatic kinetic resolution and deracemization using Rhizopus oryzae []. This process leverages the stereoselective hydrolysis of benzoin acetate catalyzed by enzymes or microorganisms. Ultrasound pretreatment of Rhizopus oryzae has shown promising results, leading to high conversion rates and enantiomeric excesses of the desired (S)-benzoin [].
Q6: Are there studies on how different factors influence the enzymatic resolution of benzoin acetate?
A6: Yes, extensive research has focused on optimizing the enzymatic resolution of racemic benzoin acetate. Parameters such as reaction time, temperature, pH, stirring rate, substrate concentration, and enzyme source and concentration significantly influence the enantiomeric excess of the resulting benzoin []. Studies have employed techniques like Response Surface Methodology (RSM) to determine optimal conditions for achieving high enantiomeric purity [].
Q7: Has the photochemistry of benzoin acetate been investigated?
A7: The photochemical behavior of benzoin acetate, particularly in the presence of cyclodextrins, has been a subject of investigation [, ]. These studies explore how the interaction of benzoin acetate with cyclodextrin molecules affects its photochemical reactivity and product distribution.
Q8: Are there photoremovable protecting groups based on benzoin acetate?
A8: Research has explored the development of photoremovable protecting groups for phosphorylation reactions using derivatives of benzoin acetate []. Specifically, 2',3'-dimethoxybenzoin and 3',5'-dimethoxybenzoin have shown promise in this area, offering high yields of the desired benzofuran product upon photodeprotection [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


